molecular formula C17H19N3O2 B12260888 N-cyclopropyl-4-(quinolin-4-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(quinolin-4-yl)morpholine-2-carboxamide

Cat. No.: B12260888
M. Wt: 297.35 g/mol
InChI Key: ILKFUUNSNJZOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-(quinolin-4-yl)morpholine-2-carboxamide is a heterocyclic compound that features a quinoline moiety fused with a morpholine ring

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-cyclopropyl-4-quinolin-4-ylmorpholine-2-carboxamide

InChI

InChI=1S/C17H19N3O2/c21-17(19-12-5-6-12)16-11-20(9-10-22-16)15-7-8-18-14-4-2-1-3-13(14)15/h1-4,7-8,12,16H,5-6,9-11H2,(H,19,21)

InChI Key

ILKFUUNSNJZOEU-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=CC=NC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(quinolin-4-yl)morpholine-2-carboxamide typically involves the construction of the quinoline ring followed by the introduction of the morpholine and cyclopropyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(quinolin-4-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The quinoline moiety is known to interact with DNA and proteins, which can lead to various biological effects .

Comparison with Similar Compounds

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